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Introduction

Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium
Dolichospermum sp. NIES-1697.[1][2] It is a potent trypsin inhibitor, making it a molecule of
interest for further investigation in drug development.[1] The planar structure of Nostosin G,
which consists of three unique subunits—4-hydroxyphenyllactic acid (Hpla), homotyrosine
(Hty), and an argininal (Argol) residue—was determined through a combination of High-
Resolution Mass Spectrometry (HRMS) and extensive 2D Nuclear Magnetic Resonance (NMR)
spectroscopy.[1][2][3] Due to the inherent instability of the argininal moiety, which exists as a
mixture of interconverting forms, its structure was confirmed by analyzing its sodium
borohydride (NaBHa4) reduced, and more stable, argininol-containing form.[1] This application
note details the 2D NMR protocols and data interpretation used to elucidate the structure of this
novel peptide.

Quantitative NMR Data Summary

The structural elucidation of Nostosin G relied on the analysis of its reduced form (5). All NMR
data was acquired in DMSO-des at 600 MHz.[4] The comprehensive *H and 13C NMR data,
along with key 2D correlations, are summarized below.

Table 1: tH and 3C NMR Spectroscopic Data for Reduced Nostosin G (5) in DMSO-ds.[1]
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Key Key Key
. . OoH (Jin HMBC Cosy ROESY
Unit Position oc (type) . . .
Hz) Correlatio Correlatio Correlatio
ns ns ns
Hpla 1 173.2 (C)
4.05dd C-1, C-3,
2 72.5 (CH) H-3 NH (Hty)
(8.6, 3.8) C-4, C-5/9
2.88 dt C-1, C-2,
3 39.6 (CH>) -2
(13.8,3.8)  C-4,C-5/9
2.55 ddd
(13.8, 8.6,
4.1)
4 128.6 (C)
5/9 130.2 (CH) 7.01d(7.6) C-3,C-7 H-6/8
6/8 114.7 (CH) 6.65m C-4 H-5/9
7 155.6 (C)
Hty 1 171.0 (C)
C-1 (Hty),
2 52.1 (CH) 426 m NH, H-3 NH (Argol)
C-1 (Hpla)
C-1, C-2,
3 349 (CHz) 1.85m C-4, C- H-2, H-4
5/10
1.76 m
C-2, C-
4 30.3(CH2) 2.39m 5/10, C- H-3
6/10
5/10 131.3 (C)
6/10 129.0 (CH) 6.91d(7.9) C-4,C-8 H-7/9
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7/9 1151 (CH) 6.65m C-5/10 H-6/10
8 155.3 (C)
7.84d (8.3)
C-2 (Hty),
NH [7.79d C-1 (Hpla) H-2
- a
(8.3) P
3.37 td
Argol 1 63.1 (CH2) C-2,C-3 H-2
(10.7, 4.8)
3.29 td
(10.7,5.8)
C-1 (Hty), H-1, H-3,
2 50.2 (CH) 3.72m
C-4 NH
C-2, C-4,
3 27.8 (CH2) 1.58 m H-2, H-4
C-5
1.31m
4 25.1 (CH2) 1.49m C-3,C-5 H-3, H-5
1.43m
5 40.6 (CH2) 3.07m C-4, C-6 H-4
6 156.7 (C)
C-2
NH 7.75d (8.3) (Argal), C- H-2
1 (Hty)
NoH 7.54d (8.3)

Experimental Protocols
Isolation and Sample Preparation

o Extraction: Freeze-dried cells of Dolichospermum sp. NIES-1697 (2.8 g) were homogenized
and extracted with methanol (3 x 200 mL).[1]
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» Partitioning: The concentrated methanol extract was partitioned between ethyl acetate
(EtOAc) and water. The hydrophilic water fraction (202.8 mg) was retained for further
purification.[1]

 Purification: Nostosin G was purified from the water fraction using chromatographic
techniques.

o Reduction for NMR Analysis: To simplify the NMR spectra, the argininal residue of Nostosin
G was reduced to argininol using sodium borohydride (NaBHa).[1]

 NMR Sample: The purified, reduced Nostosin G (5) was dissolved in DMSO-des for NMR
analysis.

2D NMR Spectroscopy Protocols

All spectra were recorded on a 600 MHz NMR spectrometer. The following are generalized
protocols for the key 2D NMR experiments performed.

A. 1H-1H COSY (Correlation Spectroscopy)

o Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.
This helps establish connectivity within individual amino acid or other subunits.

e Protocol:

[e]

Tune and shim the spectrometer for the sample.

o Acquire a standard *H spectrum to determine spectral width and pulse widths.
o Set up a gradient-enhanced COSY (gCOSY) experiment.

o Set the spectral width in both F1 and F2 dimensions to cover all proton signals.
o Acquire a 2D data matrix (e.g., 2048 x 256 data points).

o Process the data using a sine-bell window function in both dimensions and perform
Fourier transformation.
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o Phase correct the spectrum and calibrate the axes.
B. HSQC (Heteronuclear Single Quantum Coherence)

o Purpose: To identify direct one-bond correlations between protons and their attached
carbons.

e Protocol:

[¢]

Acquire standard *H and 13C spectra.
o Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).
o Set the H spectral width (F2) and the 3C spectral width (F1).

o Set the one-bond coupling constant (CNST13) to an average value for tJCH (e.g., 145
Hz).

o Acquire a 2D data matrix (e.g., 2048 x 256 data points).

o Process the data using appropriate window functions (e.g., sine-bell for F2, squared sine-
bell for F1) and perform Fourier transformation.

C. HMBC (Heteronuclear Multiple Bond Correlation)

e Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons. This is critical for connecting subunits across peptide bonds or ester linkages.

e Protocol:

o

Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndgf).

[¢]

Set the *H and 13C spectral widths.

[e]

Set the long-range coupling constant (CNST2) to an average value for 2,3JCH (e.g., 8
Hz).

[¢]

Acquire a 2D data matrix (e.g., 2048 x 256 data points).
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o Process the data using appropriate window functions and perform Fourier transformation.
D. ROESY (Rotating-frame Overhauser Effect Spectroscopy)

« Purpose: To identify protons that are close in space (< 5 A), regardless of through-bond
connectivity. This provides information about the 3D conformation and the sequence of
subunits.

e Protocol:

[¢]

Set up a ROESY experiment (e.g., roesygpph).

[¢]

Set the spectral widths for both dimensions.

[e]

Set an appropriate mixing time (e.g., 200-500 ms) to allow for NOE buildup.

o

Acquire a 2D data matrix (e.g., 2048 x 256 data points).

[¢]

Process the data using appropriate window functions and perform Fourier transformation.

Structure Elucidation Workflow and Data
Interpretation

The elucidation of Nostosin G's structure is a stepwise process, beginning with the
identification of its constituent parts and culminating in their sequential assembly.

NMR Data Acquisition Structure Determination

Identify Subunits Establish Connectivity Determine Sequence Final Planar
(Hpla, Hty, Argol) (HMBC, COSY) (HVMBC, ROESY) Structure

2D NMR
(COSY, HSQC, (1
HMBC, ROESY)
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Isolation from Chemical Reduction NMR Sample ‘ A
Cyanobacteria (Argol to Argol) (in DMSO-d6) J‘

1D NMR
(*H, 5C)

Click to download full resolution via product page

Figure 1: General workflow for the structure elucidation of Nostosin G.
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Interpretation of 2D NMR Data

« ldentifying Subunits:

o Hpla and Hty: The presence of two p-disubstituted benzene rings was deduced from *H
signals at 0H 7.01/6.65 and 6.91/6.65.[1] COSY and HMBC correlations within each spin
system confirmed the structures of the 4-hydroxyphenyllactic acid (Hpla) and
homotyrosine (Hty) residues.[1][3] For example, COSY correlations were observed from
the aromatic protons (6H 7.01 and 6.91) to their respective ortho partners (dH 6.65).[1]

o Argininol (Argol): The remaining spin system was identified as argininol. COSY
correlations established the proton connectivity from H-1 (dH 3.37/3.29) through to H-5
(0H 3.07).[1]

e Connecting the Subunits:

o The sequence of the linear peptide was established primarily through key HMBC
correlations. A crucial correlation was observed from the H-2 proton of Hty (dH 4.26) to the
carbonyl carbon (C-1) of Hpla (dC 173.2), confirming the ester linkage between Hpla and
Hty.[1]

o Similarly, the peptide bond between Hty and Argol was confirmed by HMBC correlations
from the NH proton of Argol (dH 7.75) and the H-2 proton of Argol (dH 3.72) to the
carbonyl carbon (C-1) of Hty (6C 171.0).[1]

o ROESY correlations provided through-space confirmation of the sequence. A key ROESY
correlation between the a-proton of Hpla (&H 4.05) and the NH proton of Hty (&H
7.84/7.79) further supported the Hpla-Hty connection.[1]

Figure 2: Key 2D NMR correlations establishing the Hpla-Hty-Argol sequence.

Conclusion

The combination of COSY, HSQC, HMBC, and ROESY experiments provided unambiguous
evidence for the planar structure of Nostosin G. COSY and HSQC were essential for
identifying the individual spin systems of the Hpla, Hty, and Argol subunits. Critically, long-range
HMBC correlations established the ester and amide linkages between these subunits, while

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://www.researchgate.net/publication/362613418_Nostosin_G_and_Spiroidesin_B_from_the_Cyanobacterium_Dolichospermum_sp_NIES-1697
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://noah.ees.hokudai.ac.jp/emb/morikawalab/wp-content/uploads/2023/02/2022_Okino.pdf
https://www.benchchem.com/product/b14886906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14886906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

ROESY data confirmed their spatial proximity, solidifying the final Hpla-Hty-Argol sequence.
This work underscores the power of modern 2D NMR spectroscopy as a primary tool in the
structural elucidation of complex natural products, providing a clear and replicable methodology
for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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